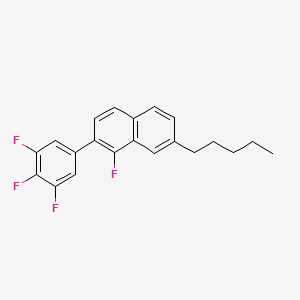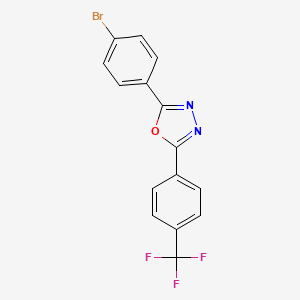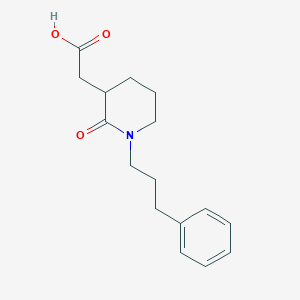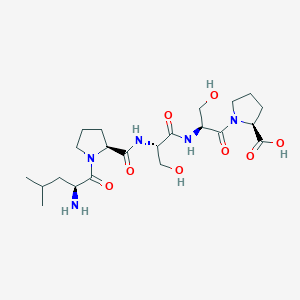silane CAS No. 823805-80-7](/img/structure/B14213431.png)
[(6-Azidohexa-1,3-dien-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Azidohexa-1,3-dien-2-yl)oxysilane is a chemical compound known for its unique structure and reactivity. It features an azido group, a hexa-1,3-dien-2-yl moiety, and a trimethylsilane group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of (6-Azidohexa-1,3-dien-2-yl)oxysilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexa-1,3-dien-2-yl moiety: This can be achieved through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the trimethylsilane group: This step often involves the use of trimethylsilyl chloride in the presence of a base to form the final compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
(6-Azidohexa-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The diene moiety can undergo cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Azidohexa-1,3-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or modification purposes.
Medicine: Research into potential pharmaceutical applications includes its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Azidohexa-1,3-dien-2-yl)oxysilane involves its reactivity with various molecular targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The diene moiety allows for cycloaddition reactions, while the trimethylsilane group provides stability and can be used as a protective group in synthesis.
Comparison with Similar Compounds
(6-Azidohexa-1,3-dien-2-yl)oxysilane can be compared to other azido and silane compounds:
Azido compounds: Similar compounds include azidomethyltrimethylsilane and azidoethyltrimethylsilane. These compounds share the reactive azido group but differ in their alkyl chains and overall reactivity.
Silane compounds: Compounds like trimethylsilyl chloride and trimethylsilyl azide are similar in that they contain the trimethylsilane group. their reactivity and applications differ due to the absence of the diene moiety.
The uniqueness of (6-Azidohexa-1,3-dien-2-yl)oxysilane lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
823805-80-7 |
|---|---|
Molecular Formula |
C9H17N3OSi |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
6-azidohexa-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H17N3OSi/c1-9(13-14(2,3)4)7-5-6-8-11-12-10/h5,7H,1,6,8H2,2-4H3 |
InChI Key |
MPHYJEDWRIEHRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)

![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
